molecular formula C12H8ClN3S B13463785 3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol

3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol

Cat. No.: B13463785
M. Wt: 261.73 g/mol
InChI Key: LTOPVNAMENMIBA-UHFFFAOYSA-N
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Description

3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of 6-chloronaphthalene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s thiol group can also form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-3-thiol
  • 4-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol
  • 6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol

Uniqueness

3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the naphthalene ring and the thiol group on the triazole ring provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73 g/mol

IUPAC Name

5-(6-chloronaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H8ClN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17)

InChI Key

LTOPVNAMENMIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1C3=NC(=S)NN3

Origin of Product

United States

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